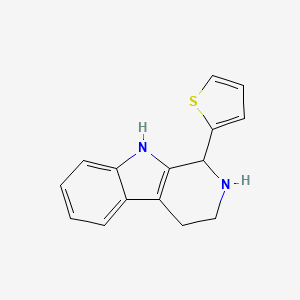

1-(2-thienyl)-2,3,4,9-tetrahydro-1H-b-carboline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-thienyl)-2,3,4,9-tetrahydro-1H-b-carboline is a compound that belongs to the tetrahydro-β-carboline (THBC) family. THBCs are a group of compounds known for their diverse biological activities and presence in various natural products. The compound of interest incorporates a thiophene ring, which is a sulfur-containing heterocycle that can impart unique electronic and photophysical properties to the molecule.

Synthesis Analysis

The synthesis of related THBCs has been explored through various methods. One approach involves a highly diastereoselective synthetic route that utilizes a flexible variant of the Pictet–Spengler reaction. This reaction sequence allows for the creation of 1,2,3-trisubstituted THBCs by employing synthetic equivalents of non-available carbonyl compounds . Another method described for the synthesis of THBCs relies on a ruthenium hydride/Brønsted acid-catalyzed tandem isomerization/N-acyliminium cyclization sequence. This method provides an "aldehyde-free" alternative to the classical Pictet-Spengler reaction and offers possibilities for total synthesis and the formation of quaternary stereogenic centers .

Molecular Structure Analysis

The molecular structure of THBCs can be complex, with the potential for multiple stereocenters and ring systems. The synthesis methods mentioned provide ways to control the stereochemistry of the resulting THBCs. For instance, the ruthenium hydride/Brønsted acid-catalyzed method allows for diastereo- and enantioselective synthesis, which can be crucial for the biological activity and function of these molecules .

Chemical Reactions Analysis

THBCs can undergo various chemical reactions due to their reactive centers. The Pictet–Spengler reaction is a key step in synthesizing these compounds, which can further undergo ring closure to form tetracyclic indole alkaloidal skeletons . Additionally, the tandem isomerization/N-acyliminium cyclization sequence mentioned earlier can be combined with Suzuki cross-coupling reactions to access THBCs, demonstrating the versatility of these compounds in chemical synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of THBCs can be influenced by the incorporation of different substituents, such as the thiophene ring. For example, the first thieno-δ-carboline synthesized showed solvatochromic behavior in solution and exhibited different behaviors in gel or liquid-crystalline phases when incorporated into lipid vesicles. This indicates that the compound's properties can be significantly altered by its environment, which is important for applications in drug delivery and controlled release assays .

Scientific Research Applications

Pharmacological Importance and Synthetic Approaches The pharmacological significance of optically active THβCs, including derivatives similar to 1-(2-thienyl)-2,3,4,9-tetrahydro-1H-b-carboline, has been extensively studied. These compounds have demonstrated a range of pharmacological activities, including PDE5-inhibitory, antimalarial, antiviral, and antitumor effects. Research into the synthetic approaches to create the C1 stereocenter in THβCs highlights the importance of these structures in medicinal chemistry, offering potential pathways for the development of therapeutic agents (Laine, Lood, & Koskinen, 2014).

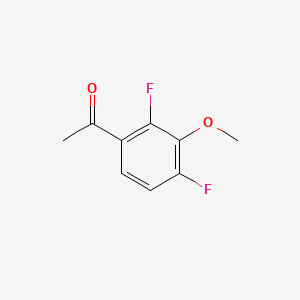

Synthetic Methodologies and Chemical Properties Significant efforts have been directed towards the synthesis of THβCs and their derivatives due to their interesting chemical properties and potential pharmacological applications. For example, the synthesis of fluorinated derivatives, including benzofuro- and benzothieno[2,3-b]pyridines as well as α-carbolines, showcases the versatility of these compounds in chemical synthesis and their potential utility in developing novel pharmacologically active molecules (Iaroshenko et al., 2009).

properties

IUPAC Name |

1-thiophen-2-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2S/c1-2-5-12-10(4-1)11-7-8-16-15(14(11)17-12)13-6-3-9-18-13/h1-6,9,15-17H,7-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORBSTHZLNWEZID-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=C1C3=CC=CC=C3N2)C4=CC=CS4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90398423 |

Source

|

| Record name | 1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-1-(2-thienyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90398423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-1-(2-thienyl)- | |

CAS RN |

169827-91-2 |

Source

|

| Record name | 1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-1-(2-thienyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90398423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-methyl-7-(2-oxopropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B1334429.png)

![1-[3-(1H-tetrazol-1-yl)phenyl]ethanone](/img/structure/B1334445.png)